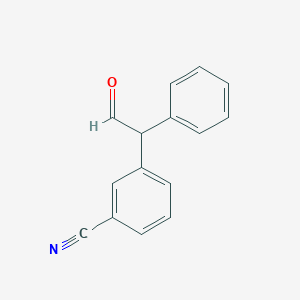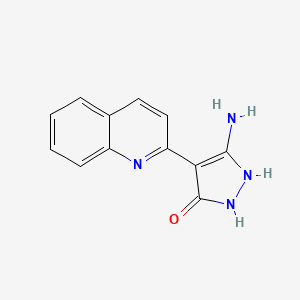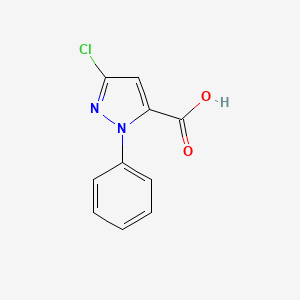![molecular formula C13H10N2O2 B11881890 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-30-6](/img/structure/B11881890.png)
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and a methyl group at the 2-position on the benzo[b][1,8]naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . This process can be achieved through various reaction conditions, including the use of solvents and catalysts to facilitate the cyclization reaction. The pK2 values of these compounds range from −4.63 to −5.98 and correlate with the σ substituent constants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce dihydro derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Another hydroxylated aromatic compound with different substitution patterns.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines: Compounds with similar naphthyridine cores but different functional groups.
Uniqueness
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61442-30-6 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-11(16)6-9-12(17)8-4-2-3-5-10(8)15-13(9)14-7/h2-6,16H,1H3,(H,14,15,17) |
InChI-Schlüssel |
NTLCUTRWUUZOLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3NC2=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)


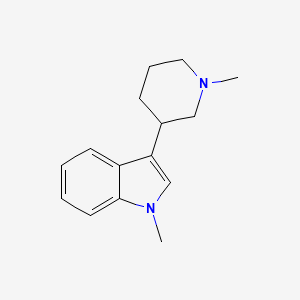
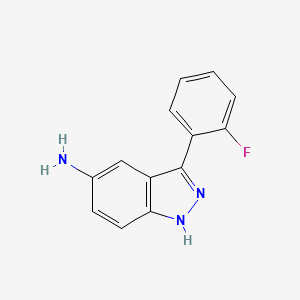


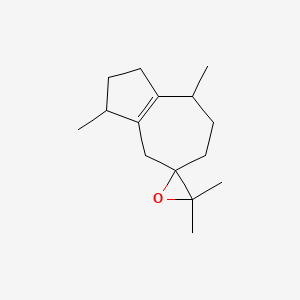
![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
